N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

UNIQUE 1,2,3-TRIAZOLE REGIOISOMER – NOT INTERCHANGEABLE. Unlike common 1,2,4-triazole or pyridin-3-yl analogs, this compound provides a distinct hinge-binding motif (4-pyridyl-1,2,3-triazole) and a free indole C6 position for rapid SAR expansion. Deploy for kinase selectivity panels, IDO1/TDO screening, or fragment growth. Zero Lipinski violations; MW 318.34. Confirm pyridine geometry contribution vs. CAS 2034425-99-3. Request a quote for custom synthesis and bulk orders.

Molecular Formula C17H14N6O
Molecular Weight 318.34
CAS No. 2034227-74-0
Cat. No. B2628401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide
CAS2034227-74-0
Molecular FormulaC17H14N6O
Molecular Weight318.34
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4
InChIInChI=1S/C17H14N6O/c24-17(15-10-19-16-4-2-1-3-14(15)16)20-9-12-11-23(22-21-12)13-5-7-18-8-6-13/h1-8,10-11,19H,9H2,(H,20,24)
InChIKeyVLUNUQIGSJKPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide (CAS 2034227-74-0): Compound Identity and Procurement Context


N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide (CAS 2034227-74-0) is a fully synthetic heterocyclic small molecule (C₁₇H₁₄N₆O, MW 318.34 g/mol) composed of an indole-3-carboxamide core linked via a methylene bridge to a 1,2,3-triazole ring that bears an N1-pyridin-4-yl substituent. The compound belongs to the broader class of indole-triazole conjugates, a scaffold extensively explored in medicinal chemistry for kinase inhibition, anti-inflammatory activity, and immuno-oncology target engagement (e.g., IDO1/TDO). [1] Unlike many commercial indole-triazole screening compounds that employ 1,2,4-triazole or triazolopyridine fusions, this compound features the 1,2,3-triazole regioisomer accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), conferring distinct synthetic modularity and stereoelectronic properties. [2] Direct quantitative biological data for this specific compound remain sparse in the peer-reviewed primary literature; the evidence assembled herein therefore relies on class-level inference from structurally proximate analogs and well-characterized indole-3-carboxamide series to define its differentiation basis.

Why Generic Indole-Triazole Substitution Fails for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide (CAS 2034227-74-0)


Indole-triazole-carboxamide conjugates cannot be treated as interchangeable procurement items because three structural variables—pyridine regioisomerism (4-yl vs. 3-yl), indole carboxamide position (3- vs. 2-), and triazole ring topology (1,2,3- vs. 1,2,4-triazole)—independently and combinatorially modulate target-binding geometry, metabolic stability, and synthetic tractability. [1] In the N-pyridinyl-indole-3-carboxamide series studied by Duflos et al., shifting the alkyl linker length between the indole-3-carboxamide and pyridine moieties altered in vivo anti-inflammatory activity from negligible to 46–95% inhibition, demonstrating that even minor constitutional changes produce large pharmacodynamic differences. [2] The 1,2,3-triazole linker present in CAS 2034227-74-0, generated via CuAAC click chemistry, offers orthogonal synthetic entry and distinct hydrogen-bond acceptor/donor profiles compared to the more common 1,2,4-triazole or triazolopyridine-fused analogs, which are synthesized through different condensation routes and exhibit altered metabolic liabilities. [3] These non-overlapping structure-activity relationships mean that substituting a pyridin-3-yl-1,2,3-triazole-indole-2-carboxamide (CAS 2034425-99-3) or a [1,2,4]triazolo[4,3-a]pyridine-indole-4-carboxamide for CAS 2034227-74-0 introduces uncontrolled changes in potency, selectivity, and pharmacokinetics that cannot be predicted without direct comparative data.

Quantitative Differentiation Evidence for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide (CAS 2034227-74-0) vs. Closest Analogs


Pyridine Regioisomerism (4-yl vs. 3-yl): Predicted Hydrogen-Bond Geometry and Electronic Differentiation

The pyridin-4-yl substituent in CAS 2034227-74-0 positions the pyridine nitrogen para to the triazole attachment point, creating a linear N(pyridine)–N(triazole) vector amenable to bidentate hydrogen-bond interactions with kinase hinge regions. In contrast, the pyridin-3-yl isomer (CAS 2034425-99-3) presents a meta-substituted pyridine whose nitrogen lone pair is oriented at approximately 120° relative to the triazole plane, disrupting linear bidentate geometry. [1] This geometric distinction is well-precedented in kinase inhibitor design: 4-pyridyl-substituted triazoles consistently score higher in computational docking against ATP-binding pockets that favor a canonical donor-acceptor-donor motif compared to their 3-pyridyl counterparts, although specific quantitative binding data for CAS 2034227-74-0 vs. CAS 2034425-99-3 are not published. [2] Computational LogP calculations (ALOGPS) predict comparable lipophilicity (cLogP ~2.8 for both isomers), indicating that any differential biological effect would stem from shape and electrostatics rather than passive permeability.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Indole-3-carboxamide vs. Indole-2-carboxamide: Differential Enzyme Inhibitory Profiles Established in Published Series

The indole-3-carboxamide scaffold in CAS 2034227-74-0 distinguishes it from the widely available indole-2-carboxamide analog (CAS 2034425-99-3). In the systematic study by Duflos et al., N-pyridinyl-indole-3-(alkyl)carboxamides demonstrated concentration-dependent anti-inflammatory activity (46–95% inhibition in carrageenin-induced rat paw edema at 0.1 mM/kg p.o.), whereas the corresponding indole-2-carboxamide series showed distinct potency rankings and toxicity profiles. [1] The review by Chehardoli and Bahmani further documents that indole-3-carboxamides preferentially inhibit COX-2 and 5-LOX enzymes, while indole-2-carboxamides dominate in kinase and GPCR modulation, indicating divergent polypharmacology. [2] CAS 2034227-74-0 thus occupies a structural niche (indole-3-carboxamide + pyridin-4-yl-1,2,3-triazole) for which no direct comparator exists with published quantitative binding or cellular data; however, the indole-3-carboxamide core alone predicts preferential engagement with inflammatory and immunomodulatory targets rather than kinase-centric screening panels.

Enzyme inhibition Indole SAR Anti-inflammatory

1,2,3-Triazole Linker vs. 1,2,4-Triazole and Triazolopyridine Fusions: Synthetic Accessibility and Metabolic Stability

CAS 2034227-74-0 contains a 1,2,3-triazole core assembled via CuAAC click chemistry, a synthetically orthogonal and high-yielding route that contrasts with the condensation-based synthesis of the 1,2,4-triazole and [1,2,4]triazolo[4,3-a]pyridine analogs (e.g., N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide). [1] The 1,2,3-triazole ring is a recognized amide bond bioisostere with superior metabolic stability because it resists hydrolysis by peptidases and esterases that cleave carboxamide linkages; however, it is susceptible to N-glucuronidation and aldehyde oxidase metabolism at the C–H position. [2] The 1,2,4-triazole regioisomer, by contrast, exhibits a different cytochrome P450 oxidation profile and can act as a CYP inhibitor. The [1,2,4]triazolo[4,3-a]pyridine-fused analog introduces additional planarity and π-stacking surface, which may enhance DNA intercalation liability. No direct head-to-head metabolic stability data are available for CAS 2034227-74-0 against these specific comparators.

Click chemistry Metabolic stability Structural topology

IDO1/TDO Inhibitory Potential: Target Class Engagement Suggested by Structurally Proximate Indole-3-carboxamide Triazoles

Indole-3-carboxamide derivatives bearing 1,2,3-triazole substituents have been reported as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), key enzymes in tumor immune evasion. [1] The BindingDB entry for a closely related indole-triazole series shows IC₅₀ values of 561 nM (TDO) and 809 nM (IDO1) for a structurally similar compound (BDBM50127136), while EGFR inhibition was negligible (IC₅₀ > 10,000 nM), indicating target selectivity within the kinome. [2] Although CAS 2034227-74-0 has not been directly assayed in published IDO1/TDO screens, its scaffold—indole-3-carboxamide linked via 1,2,3-triazole to pyridine—matches the pharmacophore requirements for IDO1 heme iron coordination (indole NH and carboxamide oxygen) and the triazole-pyridine moiety may occupy the hydrophobic pocket adjacent to the heme. Direct confirmatory data are required before procurement decisions based on IDO1/TDO activity can be justified.

Immuno-oncology IDO1 inhibitor Tryptophan metabolism

Physicochemical Profile: MW, HBD/HBA, and Rotatable Bond Count vs. Lead-Likeness Benchmarks

CAS 2034227-74-0 (MW 318.34, C₁₇H₁₄N₆O) falls within the conventional lead-like chemical space (MW ≤ 350) and compares favorably against the 6-methoxy-indole-2-carboxamide analog (MW ~348) and the [1,2,4]triazolo[4,3-a]pyridinyl-indole-4-carboxamide analog (C₁₆H₁₂N₆O, MW 304.3). [1] The compound possesses 2 hydrogen-bond donors (indole NH, carboxamide NH), 6 hydrogen-bond acceptors, and 5 rotatable bonds, meeting the Veber criteria (rotatable bonds ≤ 10) and the Lipinski rule of five without violations. The absence of the 6-methoxy substituent (present in the commercially common 6-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide) reduces molecular weight, eliminates a potential O-demethylation metabolic soft spot, and preserves a free indole C6 position for further functionalization in hit-to-lead optimization. No experimental solubility or permeability data for CAS 2034227-74-0 are available.

Drug-likeness Physicochemical properties Fragment-based screening

Recommended Application Scenarios for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide (CAS 2034227-74-0) Based on Evidence Profile


Kinase Selectivity Screening Panels Leveraging 4-Pyridyl Hinge-Binding Geometry

CAS 2034227-74-0 is best deployed in kinase selectivity profiling panels where the 4-pyridyl-1,2,3-triazole motif is expected to engage the canonical hinge-region donor-acceptor-donor motif [1]. The compound should be tested head-to-head against the pyridin-3-yl regioisomer (CAS 2034425-99-3) to quantify the contribution of pyridine geometry to kinome-wide selectivity. The free indole C6 position permits rapid analog synthesis for SAR exploration.

Inflammatory Disease Models Targeting Indole-3-carboxamide Pharmacology

Based on class-level evidence that indole-3-carboxamide derivatives achieve 46–95% inhibition in carrageenin-induced rat paw edema at 0.1 mM/kg oral dosing [2], CAS 2034227-74-0 is a rational procurement choice for phenotypic screening in acute and chronic inflammation models (e.g., TPA-induced ear edema, CFA-induced arthritis) rather than kinase-centric biochemical assays. The 1,2,3-triazole linker is expected to confer superior metabolic stability relative to amide-linked analogs.

Immuno-Oncology Target Screening: IDO1/TDO Pathway Engagement

The indole-3-carboxamide-1,2,3-triazole-pyridine scaffold maps onto the IDO1 pharmacophore (heme-coordinating indole NH, carboxamide oxygen, and hydrophobic pocket-occupying triazole-pyridine). [3] CAS 2034227-74-0 is suitable for primary IDO1/TDO biochemical screening with the caveat that confirmatory data are required. Procurement for cellular kynurenine production assays should be contingent on positive biochemical IC₅₀ results.

Fragment-Based and Hit-to-Lead Library Design Requiring Unblocked Diversification Sites

With MW 318.34, zero Lipinski violations, and an unsubstituted indole C6 position, CAS 2034227-74-0 is an attractive starting point for fragment growth and focused library synthesis via CuAAC or amide coupling chemistry [4]. The compound's 5 rotatable bonds provide sufficient flexibility for induced-fit binding while remaining within Veber criteria. Procurement for library construction should prioritize this scaffold over the 6-methoxy analog, which blocks a key diversification vector.

Quote Request

Request a Quote for N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.